molecular formula C15H17NO B2428691 N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide CAS No. 2411235-56-6

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide

Cat. No.: B2428691
CAS No.: 2411235-56-6
M. Wt: 227.307
InChI Key: JHNBRSROBQTFNJ-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of an indane moiety linked to a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide typically involves the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of the But-2-ynamide Group: The but-2-ynamide group is synthesized through the reaction of but-2-yne with amines under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indane or but-2-ynamide moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products:

    Oxidation: Indanone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The indane moiety may interact with biological receptors, while the but-2-ynamide group can participate in various biochemical pathways. These interactions can lead to modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • 1H-Indene, 1-hexadecyl-2,3-dihydro-

Comparison: N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide is unique due to the presence of both the indane and but-2-ynamide moieties. This combination imparts distinct chemical and biological properties compared to similar compounds, which may only contain one of these functional groups.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-5-15(17)16-9-8-12-10-13-6-3-4-7-14(13)11-12/h3-4,6-7,12H,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNBRSROBQTFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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